N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide
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Description
N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide is a useful research compound. Its molecular formula is C17H17FN2O3S and its molecular weight is 348.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research has highlighted innovative methods for synthesizing compounds with structures related to N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide. For example, the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties demonstrated the preparation of polymers that are amorphous, readily soluble in organic solvents, and capable of forming transparent, flexible, and strong films with low dielectric constants and moisture absorption (Liu et al., 2013). Another study focused on the preparation and characterization of aromatic polyamides based on ether-sulfone-dicarboxylic acids, indicating the polymers' high inherent viscosities, good solubility in polar solvents, and excellent thermal stability (Hsiao & Huang, 1997).
Applications in Drug Development and Molecular Imaging
Several compounds structurally related to this compound have been explored for their potential in drug development and molecular imaging. A study on the serotonin 1A receptors in the living brain of Alzheimer's disease patients used a selective serotonin 1A molecular imaging probe, demonstrating its utility in quantifying receptor densities and correlating these measures with clinical symptoms and neuropathological loads (Kepe et al., 2006).
Material Science and Polymer Chemistry
Research into the synthesis and properties of polymers incorporating elements of the compound has shown significant advancements in material science. Transparent aromatic polyimides derived from thiophenyl-substituted benzidines with high refractive index and small birefringence were developed, showcasing applications in materials requiring high optical clarity and thermal stability (Tapaswi et al., 2015).
Advanced Synthesis Techniques and Medicinal Chemistry
In medicinal chemistry, compounds with structural similarities have been synthesized for their potential neuroleptic properties and dopamine receptor blocking activities, indicating a promising direction for the development of new therapeutic agents (Florvall & Ogren, 1982). Additionally, the discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide as an orally active histone deacetylase inhibitor highlights the potential of such compounds in cancer therapy (Zhou et al., 2008).
Properties
IUPAC Name |
N-(2-fluorophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c18-15-5-1-2-6-16(15)19-17(21)13-7-9-14(10-8-13)24(22,23)20-11-3-4-12-20/h1-2,5-10H,3-4,11-12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMQQUUFQMLHIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.